molecular formula C16H14F3N5O3S B4366127 2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4366127
M. Wt: 413.4 g/mol
InChI Key: NKHQEIFAZCGSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone, followed by cyclization. The oxadiazole ring is often formed through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

The final step involves the coupling of the pyrazole and oxadiazole intermediates with the trifluoromethoxyphenyl acetamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the thiol group of the oxadiazole intermediate reacts with the acetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c1-10-6-7-24(23-10)8-14-21-22-15(26-14)28-9-13(25)20-11-2-4-12(5-3-11)27-16(17,18)19/h2-7H,8-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHQEIFAZCGSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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